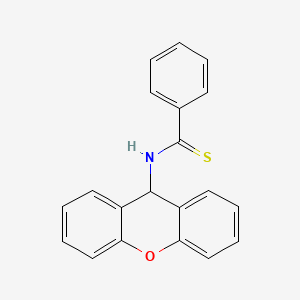

![molecular formula C14H13ClFNOS B5552422 1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)

1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidine derivatives are a significant class of compounds in organic chemistry due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The synthesis and study of piperidine compounds often involve exploring their molecular structures, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of piperidine derivatives involves various strategies including condensation reactions, Michael addition, and nucleophilic substitution reactions. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized by the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride, employing methylene dichloride as a solvent and triethylamine as a base (Benakaprasad et al., 2007).

Molecular Structure Analysis

The molecular structures of piperidine derivatives are characterized using spectroscopic techniques like NMR, MS, IR, and X-ray crystallography. For instance, the structure of a particular piperidine derivative was determined by single-crystal X-ray analysis and optimized by B3LYP/6-31G(d,p) calculations, revealing a five-membered structure formed via intermolecular hydrogen bonds (Yang et al., 2009).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including electrophilic substitutions and nucleophilic additions. These reactions are essential for functionalizing the piperidine core and introducing new pharmacophores. For example, the carbanion of 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine reacts with electrophiles, demonstrating the versatility of piperidine derivatives in organic synthesis (Birk & Voss, 1996).

Applications De Recherche Scientifique

Piperdardine, a Piperidine Alkaloid from Piper Tuberculatum

A new piperidine alkaloid, piperdardine, was isolated from Piper tuberculatum, demonstrating the continued interest in natural sources for novel compounds with potential therapeutic or chemical utility. This study highlights the diversity of piperidine derivatives found in nature and their complex chemical structures, which could inspire the synthesis of new compounds with varied applications in scientific research (Araújo-Júnior et al., 1997).

Synthesis of Compounds of Pharmacological Interest

The synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in generating potential pharmaceuticals showcases the foundational role of piperidine derivatives in drug development. These compounds serve as building blocks for creating molecules with desired pharmacological properties, underscoring the importance of piperidine frameworks in medicinal chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).

Novel Anaplastic Lymphoma Kinase Inhibitors

Research on novel anaplastic lymphoma kinase (ALK) inhibitors, including compounds with a piperidine moiety, illustrates the application of piperidine derivatives in developing targeted cancer therapies. These compounds' pharmacokinetics and modifications to improve stability and potency against ALK highlight the role of chemical structure optimization in therapeutic development (Teffera et al., 2013).

Antipsychotic Arylcarbamates

A study on the linkage of 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine to various arylcarbamates to obtain compounds with affinity for dopamine and serotonin receptors indicates the potential of piperidine derivatives in developing antipsychotic medications. The research demonstrates how modifications to the piperidine core can impact pharmacological profiles, suggesting its versatility in drug design (Hansen et al., 1998).

Propriétés

IUPAC Name |

(3-chloro-6-fluoro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNOS/c15-12-10-5-4-9(16)8-11(10)19-13(12)14(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDZYMPJMWQAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-6-fluoro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)